molecular formula C5H11NO2S B14232287 4-Amino-5-sulfanylpentanoic acid CAS No. 623585-46-6

4-Amino-5-sulfanylpentanoic acid

Katalognummer: B14232287
CAS-Nummer: 623585-46-6
Molekulargewicht: 149.21 g/mol
InChI-Schlüssel: AOIHJKREJFPKDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-5-sulfanylpentanoic acid is an organic compound with the molecular formula C5H11NO2S It is characterized by the presence of an amino group, a sulfanyl group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-sulfanylpentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminobutyric acid and thiol-containing compounds.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of protective groups to prevent unwanted side reactions. The reaction may require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for maximum yield and purity.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-5-sulfanylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution Reagents: Various reagents, including acyl chlorides and anhydrides, are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfonic acids, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Amino-5-sulfanylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-amino-5-sulfanylpentanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their activity and function.

    Pathways Involved: The specific pathways involved depend on the biological context, but may include metabolic pathways, signaling cascades, and regulatory networks.

Vergleich Mit ähnlichen Verbindungen

4-Amino-5-sulfanylpentanoic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4-aminobutyric acid and cysteine share structural similarities.

Eigenschaften

CAS-Nummer

623585-46-6

Molekularformel

C5H11NO2S

Molekulargewicht

149.21 g/mol

IUPAC-Name

4-amino-5-sulfanylpentanoic acid

InChI

InChI=1S/C5H11NO2S/c6-4(3-9)1-2-5(7)8/h4,9H,1-3,6H2,(H,7,8)

InChI-Schlüssel

AOIHJKREJFPKDL-UHFFFAOYSA-N

Kanonische SMILES

C(CC(=O)O)C(CS)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.